Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C18H23N3O2 . Its average mass is 313.394 Da and its monoisotopic mass is 313.179016 Da .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The Horner–Wadsworth–Emmons olefination is a commonly used method for introducing enyne side chains .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCN(CC1)c2cccc3c2ccnc3
. Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 476.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 74.0±3.0 kJ/mol and a flash point of 241.8±25.9 °C . The compound has a molar refractivity of 90.8±0.3 cm3, and it accepts 5 hydrogen bonds .Scientific Research Applications
It’s worth noting that compounds like this are often used in the development of new drugs or other biologically active compounds. For example, a similar compound, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate”, is an important intermediate in many biologically active compounds such as crizotinib .
properties
IUPAC Name |
tert-butyl 4-isoquinolin-1-ylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-15-7-5-4-6-14(15)8-9-19-16/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMXGIDINZEYFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711438 | |
Record name | tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |
CAS RN |
205264-33-1 | |
Record name | tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10711438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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